2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate is a chemical compound with the molecular formula C11H12F3NO4 and a molecular weight of 279.22 g/mol It is characterized by the presence of a trifluoroethyl group and a methoxymethoxy phenyl group attached to a carbamate moiety
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-(methoxymethoxy)aniline . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phenyl ring and the carbamate moiety.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors . The methoxymethoxy phenyl group can also contribute to the compound’s overall activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate include:
- 2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate
- 2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate
- 2,2,2-trifluoroethyl mesylate
These compounds share the trifluoroethyl group but differ in the substituents on the phenyl ring. The unique combination of the methoxymethoxy group in this compound provides distinct chemical and physical properties, making it valuable for specific applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-19-9-4-2-8(3-5-9)15-10(16)18-6-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXZVRKBQBLFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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